molecular formula C24H15Br3 B1296842 1,3,5-Tris(4-bromophenyl)benzene CAS No. 7511-49-1

1,3,5-Tris(4-bromophenyl)benzene

Cat. No. B1296842
Key on ui cas rn: 7511-49-1
M. Wt: 543.1 g/mol
InChI Key: HJQRITCAXSBOPC-UHFFFAOYSA-N
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Patent
US08915989B2

Procedure details

A mixture of 0.8 kg of 4-bromoacetophenone by Sigma-Aldrich Japan, KK., 40 ml of sulfuric acid and 1.2 kg of potassium disulfate was stirred at 180° C. for 18 hours. After stirring, 3.0 L of ethanol was added to the mixture, which was heated to reflux for 7 hours. It was then allowed to naturally cool to room temperature, producing a precipitate which was filtered out. After adding 3.0 L of water to the filtered precipitate and heating to reflux for 1 hour, the reaction mixture was allowed to naturally cool to room temperature. The reaction mixture was filtered and rinsed with 0.5 L of ethanol. In this manner there was obtained 0.58 kg of 1,3,5-tris(p-bromophenyl)benzene.
Quantity
0.8 kg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
potassium disulfate
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.S(=O)(=O)(O)O.S(OS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>C(O)C>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[CH:1]=[C:2]([C:4]3[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=3)[CH:1]=[C:2]([C:4]3[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=3)[CH:1]=2)=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.8 kg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
potassium disulfate
Quantity
1.2 kg
Type
reactant
Smiles
S(=O)(=O)([O-])OS(=O)(=O)[O-].[K+].[K+]
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
producing a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered out
ADDITION
Type
ADDITION
Details
After adding 3.0 L of water to the filtered precipitate
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to naturally cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
rinsed with 0.5 L of ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 kg
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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